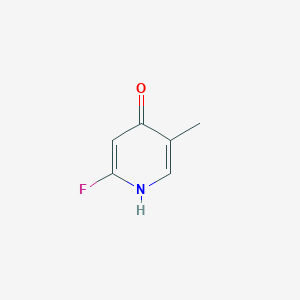

2-Fluoro-5-methylpyridin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHWQQSOUUXLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving the 2 Fluoro 5 Methylpyridin 4 Ol Scaffold

Elucidation of Reaction Pathways for Pyridine (B92270) N-Oxide Chemistry in Fluorinated Systems

The chemistry of pyridine N-oxides is a cornerstone of heterocyclic chemistry, offering diverse pathways for functionalization. In fluorinated systems like 2-fluoro-5-methylpyridin-4-ol, the interplay between the fluorine substituent and the N-oxide group leads to unique reactivity patterns.

Nucleophilic Attack Mechanisms

The presence of the N-oxide functionality in pyridine rings significantly alters their electronic properties, making them susceptible to nucleophilic attack. thieme-connect.de The N-oxide group acts as a strong electron-withdrawing group, which can activate the pyridine ring towards nucleophiles. snmjournals.org This effect is particularly pronounced in fluorinated pyridines, where the high electronegativity of fluorine further influences the regioselectivity of nucleophilic substitution. nih.gov

Studies on related fluorinated pyridine N-oxides have shown that nucleophilic attack can be directed to specific positions on the ring. rsc.orgnih.gov For instance, in the synthesis of meta-substituted fluoropyridines, the N-oxide group facilitates nucleophilic fluorination at the meta position, a challenging transformation for non-N-oxide pyridines. snmjournals.orgrsc.orgnih.gov This is attributed to the strong electron-withdrawing nature of the N-oxide, which changes the ring's reactivity. snmjournals.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

The general mechanism for nucleophilic addition to pyridine N-oxides involves the attack of a nucleophile on the pyridine ring, often in combination with an activating agent that dehydrates the N-oxide. nih.gov

Rearrangement Processes (e.g., Boekelheide-type rearrangements in fluorinated systems)

The Boekelheide rearrangement is a well-known transformation of α-picoline-N-oxides into hydroxymethylpyridines, typically mediated by acetic or trifluoroacetic anhydride (B1165640). wikipedia.org The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl group and a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org Subsequent hydrolysis yields the final product. wikipedia.org

While direct studies on the Boekelheide rearrangement of 2-fluoro-5-methylpyridin-4-ol N-oxide are not extensively detailed in the provided results, the principles of this reaction can be extrapolated. The presence of a fluorine atom could influence the acidity of the methyl protons and the electronic nature of the pyridine ring, potentially affecting the rate and outcome of the rearrangement. Computational studies on the Boekelheide rearrangement have shown that the reaction can proceed through either a concerted nih.govnih.gov pericyclic pathway or a more ionic, stepwise pathway involving an ion-pair intermediate. idc-online.com The balance between these pathways can be influenced by factors such as solvent polarity and the presence of hydrogen-bonding species. idc-online.com In fluorinated systems, the electronic effects of the fluorine substituent would likely play a significant role in determining the preferred mechanistic pathway.

Radical Intermediates and Electron Transfer Processes

Recent advancements have highlighted the importance of radical intermediates and single-electron transfer (SET) processes in the functionalization of pyridine derivatives. rsc.org Methods inspired by enzymatic C-H hydroxylation have been developed for C-H fluorination, proceeding through radical intermediates generated via a SET process. rsc.org Pyridine N-oxyl radicals have been shown to promote such C-H fluorination reactions. rsc.org

In the context of fluorinated systems, radical fluorinations initiated by silver(I) have been studied, where halogen bonding between the fluorine of a fluorinating agent like Selectfluor and electron-rich pyridines can generate complexes that participate in single-electron transfer. ucmerced.edu The electronic characteristics of the pyridine additive can influence the efficiency of these radical fluorinations. ucmerced.edu The generation of radical intermediates from precursors like alkyl sulfoxides, activated by visible light in the presence of N-methoxy pyridinium (B92312) salts, has also been demonstrated for the synthesis of pyridine derivatives. researchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool for generating fluorinated radicals from precursors like trifluoroacetic anhydride. acs.org These radicals can then participate in various synthetic transformations. acs.org The combination of pyridine N-oxides with reagents like trifluoroacetic anhydride can lead to the formation of trifluoromethyl radicals through a reductive process, which can then be used for the C-H trifluoromethylation of various substrates. nih.gov

Metal-Catalyzed vs. Metal-Free Mechanistic Divergences

The functionalization of pyridine N-oxides can proceed through both metal-catalyzed and metal-free pathways, often leading to different products or regioselectivities.

Metal-Free Reactions: Metal-free methods often rely on the inherent reactivity of the pyridine N-oxide. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines. organic-chemistry.org The Boekelheide rearrangement is another example of a typically metal-free transformation. wikipedia.org

Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, and copper play a significant role in catalyzing reactions of pyridine N-oxides. nih.govacs.orgresearchgate.net Metal catalysts can facilitate C-H activation, cross-coupling reactions, and other functionalizations. For example, copper catalysis in combination with lithium fluoride (B91410) or magnesium chloride has been used for the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. thieme-connect.deorganic-chemistry.org

A key divergence is observed in C-H functionalization. Metal-catalyzed C-H activation often proceeds via the formation of a metallacycle, directing functionalization to a specific position, such as the C-8 position of quinoline (B57606) N-oxides. nih.govacs.org In contrast, metal-free approaches might rely on the inherent electronic biases of the substrate, as seen in the Minisci reaction which typically functionalizes electron-deficient positions of heteroarenes. nih.gov The choice of catalyst and reaction conditions can therefore lead to complementary regioselectivities.

C-H Activation and Functionalization in Fluoropyridinol Systems

Direct C-H activation and functionalization represent a highly atom-economical approach to modifying complex molecules. In fluoropyridinol systems, the directing effects of the hydroxyl and fluoro groups, as well as the inherent electronic properties of the pyridine ring, govern the regioselectivity of these transformations.

Transition-metal catalysis is a powerful tool for C-H activation, often employing directing groups to achieve high selectivity. nih.gov While specific studies on 2-fluoro-5-methylpyridin-4-ol are limited in the search results, general principles can be applied. The hydroxyl group of a pyridinol can act as a directing group, guiding a metal catalyst to a nearby C-H bond for functionalization. The fluorine substituent can also influence the reactivity and regioselectivity through its electronic effects.

For instance, palladium-catalyzed C-H glycosylation and ruthenium-catalyzed C-H alkylation have been demonstrated on pyridine derivatives, showcasing the potential for functionalizing specific C-H bonds. acs.org The development of C-H functionalization of heteroarene N-oxides, sometimes enabled by a traceless nucleophile, further expands the toolkit for modifying such scaffolds. nih.govacs.org

C-F Bond Activation and Cleavage in Fluorinated Pyridinols

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and cleavage a significant challenge. However, the ability to selectively break and form new bonds at the C-F position opens up new avenues for synthesis.

Research into C-F bond activation has explored various strategies, including the use of aluminum-based Lewis acids to induce aluminum-fluorine interactions and facilitate the cleavage of C(sp³)-F bonds. researchgate.net Enantioselective activation of a single C-F bond in a difluoromethylene unit has also been investigated, highlighting the subtleties of this type of transformation. researchgate.net

In the context of fluorinated pyridinols, C-F bond activation could potentially be achieved through methods like silicon-induced catalytic C-F bond cleavage or through the use of transition metal complexes. researchgate.net For example, the synthesis of fluoromethyl-oxazolidinones has been accomplished through a desymmetrization of aliphatic di-fluorides involving a silicon-induced C-F bond cleavage to form a C-N bond. researchgate.net Computational studies have also explored the possibility of activating C-F bonds in fluoroalkanes using organic macrocycles. nih.gov While direct application to 2-fluoro-5-methylpyridin-4-ol is not explicitly detailed, these studies provide a foundation for future investigations into the selective functionalization of its C-F bond.

Interactive Data Tables

Table 1: Mechanistic Pathways in Pyridine N-Oxide Chemistry

| Mechanistic Aspect | Key Features | Relevant Compound Type |

| Nucleophilic Attack | Activated by the electron-withdrawing N-oxide group, which can be enhanced by fluorine substituents. snmjournals.orgnih.gov | Fluorinated Pyridine N-Oxides |

| Boekelheide Rearrangement | nih.govnih.gov-sigmatropic rearrangement of α-picoline-N-oxides. wikipedia.org | α-Alkyl Pyridine N-Oxides |

| Radical Intermediates | Generated via single-electron transfer (SET) processes, often promoted by light or metal initiators. rsc.orgucmerced.edu | Pyridine N-Oxides and Derivatives |

| Metal-Catalyzed vs. Metal-Free | Divergent regioselectivity based on the reaction pathway (e.g., directed C-H activation vs. Minisci-type reactions). nih.govacs.org | Heterocyclic N-Oxides |

Table 2: C-H and C-F Bond Activation Strategies

| Bond Type | Activation Strategy | Example Application |

| C-H Activation | Transition-metal catalysis with directing groups. nih.gov | Ortho-alkylation of 2-phenylpyridine. acs.org |

| C-F Activation | Lewis acid induction or silicon-induced cleavage. researchgate.net | Synthesis of fluoromethyl-oxazolidinones. researchgate.net |

| C-F Activation | Computational studies on organic macrocycle-mediated activation. nih.gov | Activation of C-F bonds in fluoroalkanes. nih.gov |

Tautomerism and Isomerization Dynamics (e.g., Pyridin-4-ol and Pyridone Tautomerism)

The chemical behavior of 2-fluoro-5-methylpyridin-4-ol is intrinsically linked to its existence in a tautomeric equilibrium with its corresponding pyridone form, 2-fluoro-5-methyl-1H-pyridin-4-one . This equilibrium involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. The balance between these two forms, the pyridin-4-ol (enol) and the pyridin-4(1H)-one (keto), is a critical determinant of the molecule's reactivity and is influenced by several factors, including solvent polarity and the electronic effects of the ring substituents.

The general principle for pyridin-4-ol systems is that the pyridone tautomer is significantly more polar due to charge separation and is therefore favored in polar solvents like water. Conversely, the less polar hydroxypyridine form can become more prevalent in the gas phase or in non-polar solvents. The equilibrium can be investigated using spectroscopic techniques such as NMR to observe the distinct chemical shifts of protons attached to the nitrogen (in the pyridone) or oxygen (in the pyridinol) and IR spectroscopy to detect the characteristic C=O stretch of the pyridone or the O-H stretch of the pyridinol. researchgate.net

Substituent Effects on Tautomeric Equilibrium

The substituents on the pyridine ring play a crucial role in dictating the position of the tautomeric equilibrium. Research on substituted pyridones has established that substituents in the α-positions (C2 and C6) exert a much more significant influence on the tautomerism than those in the β-positions (C3 and C5). bohrium.com For 2-fluoro-5-methylpyridin-4-ol, the highly electronegative fluorine atom at the C2 position is expected to have a pronounced effect.

Ab initio calculations on the parent 4-pyridone/4-hydroxypyridine (B47283) system suggest that while the 4-hydroxypyridine tautomer is more stable in the gas phase, the pyridone form is energetically favored in condensed media. vulcanchem.com The presence of an electron-withdrawing fluorine atom at the C2 position would further influence the electron distribution within the ring, impacting the relative stabilities of the two tautomers.

Furthermore, the pyridone tautomer, 2-fluoro-5-methyl-1H-pyridin-4-one, has the potential for intramolecular hydrogen bonding. The proximity of the N-H bond to the ortho-fluorine atom could lead to an N-H···F interaction. Studies on related fluorinated aromatic compounds have demonstrated the existence of such intramolecular hydrogen bonds, which can be detected through techniques like NMR spectroscopy by observing through-space coupling between the proton and the fluorine atom. mdpi.com This type of interaction could provide additional stability to the pyridone form.

Interactive Data Table: Factors Influencing Pyridin-4-ol/Pyridone Tautomerism

| Factor | Influence on Equilibrium | Favored Tautomer | Rationale |

| Solvent Polarity | High | Pyridone | Stabilization of the more polar, charge-separated pyridone structure. |

| Low | Pyridin-4-ol | Less penalty for the less polar hydroxypyridine structure. | |

| Physical State | Gas Phase | Pyridin-4-ol | Favored in the absence of solvent stabilization effects. vulcanchem.com |

| Crystalline State | Pyridone | Often stabilized by intermolecular hydrogen bonding in the solid state. chim.it | |

| Substituents (α-position) | Strong | Varies | Electron-withdrawing or -donating groups significantly alter ring electronics, affecting relative tautomer stability. bohrium.com |

| Intramolecular H-Bonding | Potential | Pyridone | Possible N-H···F interaction in the pyridone form of 2-fluoro-5-methylpyridin-4-ol could enhance its stability. mdpi.com |

Intermolecular and Intramolecular Reaction Mechanisms

The dual tautomeric nature and the specific substitution pattern of 2-fluoro-5-methylpyridin-4-ol give rise to a rich and varied reactivity, enabling a range of intermolecular and intramolecular transformations. The reaction pathway often depends on which tautomer is dominant under the specific reaction conditions.

Intermolecular Reactions

The scaffold can participate in intermolecular reactions as either a nucleophile or an electrophile.

Nucleophilic Reactions: The pyridin-4-ol/pyridone system is an ambident nucleophile, with potential reaction sites at the nitrogen and oxygen atoms. In reactions with electrophiles like aryl halides, pyridin-4-ol typically reacts as a nitrogen nucleophile, leading to N-arylation products. nih.govnih.gov This is particularly true in the presence of a base, which deprotonates the molecule to form the pyridin-4-olate, increasing its nucleophilicity. The resulting product from the reaction of 2-fluoro-5-methylpyridin-4-ol would be an N-substituted 2-fluoro-5-methyl-4-pyridone.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position makes the scaffold susceptible to nucleophilic aromatic substitution. The C-F bond in 2-fluoropyridines is known to be a good leaving group in SNAr reactions, often showing higher reactivity than the corresponding C-Cl bond. researchgate.net Therefore, strong nucleophiles can displace the fluoride to form new C-Nu bonds at the C2 position. The reaction of 2-fluoro-5-methylpyridin-4-ol with a nucleophile would likely proceed via an addition-elimination mechanism, involving a temporary loss of aromaticity to form a Meisenheimer-like intermediate.

Intramolecular Reactions

The functional groups on the 2-fluoro-5-methylpyridin-4-ol scaffold can also participate in intramolecular reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Cyclization: Derivatives of pyridin-4-ols are valuable precursors for synthesizing fused ring systems like furo[2,3-c]pyridines. chim.it For instance, if a suitable side chain is introduced at the C3 position of the 2-fluoro-5-methylpyridin-4-ol ring, an intramolecular cyclization could be triggered. An example mechanism involves the iodine-induced cyclization of an alkynyl-substituted pyridine. chim.it Similarly, acid-catalyzed cyclocondensation reactions of β-ketoenamides are used to form the 4-hydroxypyridine core itself, a process that involves a 6π-electrocyclization. beilstein-journals.org These principles suggest that with appropriate functionalization, the 2-fluoro-5-methylpyridin-4-ol scaffold could undergo intramolecular cyclization to yield more complex polycyclic structures. For example, a side chain containing a nucleophilic group could potentially displace the ortho-fluorine atom via an intramolecular SNAr reaction to form a new ring.

Interactive Data Table: Summary of Reaction Mechanisms

| Reaction Type | Reactant Role of Scaffold | Key Mechanistic Feature | Potential Product |

| N-Arylation | Nucleophile | Attack from the nitrogen atom of the pyridone tautomer on an electrophilic aryl halide. nih.gov | N-Aryl-2-fluoro-5-methyl-4-pyridone |

| Nucleophilic Aromatic Substitution (S | Electrophile | Addition of a nucleophile to the C2 position followed by elimination of the fluoride leaving group. researchgate.net | 2-Substituted-5-methylpyridin-4-ol |

| Intramolecular Cyclization | Substrate for cyclization | Ring-closing reaction involving a side chain and the pyridine core, potentially via intramolecular S | Fused heterocyclic systems (e.g., furo[2,3-c]pyridines) |

Theoretical and Computational Chemistry Studies on 2 Fluoro 5 Methylpyridin 4 Ol

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic structure and properties of molecules. rsc.orgarxiv.org These calculations provide valuable insights into molecular geometry, stability, and reactivity. For a molecule like 2-Fluoro-5-methylpyridin-4-OL, a functional such as B3LYP with a basis set like 6-311++G(d,p) would typically be employed to balance accuracy and computational cost. researchgate.net

Geometrical Optimization and Energetic Profiles

Geometrical optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable 3D structure. This process calculates bond lengths, bond angles, and dihedral angles. Energetic profiles, such as the total energy of the optimized structure, its heat of formation, and Gibbs free energy, can also be determined, providing information on the molecule's thermodynamic stability. While X-ray crystallography can provide definitive structural data, computational optimization is a powerful predictive tool.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, kinetic stability, and electronic properties. mdpi.comossila.com A smaller gap generally implies higher reactivity. The analysis involves visualizing the distribution of these orbitals across the molecule to predict sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the charge distribution within a molecule in the context of Lewis structures (bonds and lone pairs). uni-muenchen.de It provides a detailed picture of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net These interactions are quantified by second-order perturbation theory, with the stabilization energy E(2) indicating the strength of the interaction. This analysis helps to understand the electronic stabilization within the molecule. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. acs.org It uses a color scale to indicate different potential values: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net MEP maps are valuable for predicting how a molecule will interact with other molecules and for identifying sites involved in hydrogen bonding.

Analysis of Non-Linear Optical (NLO) Properties

Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant NLO properties, characterized by large hyperpolarizability values, are of interest for applications in optoelectronics and photonics. mdpi.com These properties are linked to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups within a conjugated system.

Solvent Effects on Electronic Structure and Reactivity

The chemical behavior of a solute molecule is profoundly influenced by its surrounding solvent environment. For polar molecules like 2-Fluoro-5-methylpyridin-4-OL, which exists in tautomeric equilibrium with its pyridone form (2-fluoro-5-methyl-1H-pyridin-4-one), the polarity of the solvent can significantly alter its electronic structure, stability, and reactivity. Computational chemistry provides powerful tools to model these interactions, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). numberanalytics.comresearchgate.netresearchgate.net

In the PCM framework, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. numberanalytics.comuni-muenchen.de This approach allows for the efficient calculation of solvent effects on properties such as molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Research on analogous pyridone and pyrimidinone systems demonstrates that an increase in solvent polarity, as quantified by the dielectric constant (ε), generally stabilizes the more polar tautomer. academie-sciences.frresearchgate.net For the 2-Fluoro-5-methylpyridin-4-OL/2-fluoro-5-methyl-1H-pyridin-4-one pair, the pyridone form typically possesses a larger dipole moment. Consequently, its stability relative to the pyridin-4-ol tautomer is expected to increase in solvents of higher polarity, shifting the tautomeric equilibrium. academie-sciences.frd-nb.info This stabilization arises from favorable electrostatic interactions between the solute's dipole and the reaction field induced in the solvent continuum. uni-muenchen.de

The electronic reactivity descriptors are also modulated by the solvent. As solvent polarity increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tends to change. This modulation can influence the molecule's kinetic stability and its susceptibility to nucleophilic or electrophilic attack. researchgate.net Detailed computational studies on similar heterocyclic systems have shown that properties like polarizability and hyperpolarizability, which are crucial for non-linear optical applications, are also highly sensitive to the solvent environment. nih.gov

Below is a representative data table, derived from the principles of PCM calculations on analogous molecules, illustrating the theoretical effect of different solvents on key electronic properties of the more stable pyridone tautomer.

Table 1: Theoretical Solvent Effects on Electronic Properties of 2-Fluoro-5-methyl-1H-pyridin-4-one Data is illustrative, based on typical trends observed in PCM/DFT calculations for similar heterocyclic compounds.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 4.95 | -6.52 | -1.25 | 5.27 |

| Toluene | 2.4 | 6.12 | -6.58 | -1.31 | 5.27 |

| Chloroform | 4.8 | 6.88 | -6.65 | -1.39 | 5.26 |

| Acetone | 20.7 | 7.15 | -6.71 | -1.45 | 5.26 |

| Methanol | 32.6 | 7.24 | -6.74 | -1.48 | 5.26 |

| Water | 78.4 | 7.35 | -6.78 | -1.51 | 5.27 |

Mechanistic Modeling and Transition State Characterization

Understanding the reaction pathways of 2-Fluoro-5-methylpyridin-4-OL is critical for its application in synthesis. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. researchgate.netresearchgate.net A primary reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. nih.govmdpi.com

The SNAr mechanism can proceed through two principal pathways: a stepwise route involving a discrete, stable intermediate (a Meisenheimer complex), or a concerted mechanism where bond formation and bond cleavage occur in a single kinetic step through a single transition state (CSNAr). acs.orgnih.gov Theoretical studies on fluoroarenes have shown that the operative mechanism depends on the substrate, nucleophile, and reaction conditions. acs.orgnih.gov For many fluorinated heterocycles, a concerted pathway is often identified, where the attacking nucleophile approaches as the C-F bond breaks, assisted by interactions that stabilize the departing fluoride (B91410) ion. acs.org

Mechanistic modeling involves locating the transition state (TS) structure on the potential energy surface. A transition state is a first-order saddle point, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. marquette.edu Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactants and products. nih.gov

The calculated activation energy (ΔG‡), which is the difference in free energy between the transition state and the reactants, is a key predictor of reaction kinetics. researchgate.net Lower activation energies correspond to faster reaction rates. For 2-Fluoro-5-methylpyridin-4-OL, key reactions of interest include SNAr at the C2 position (displacing fluoride) or reactions at the C4-oxygen or the ring nitrogen. DFT calculations can predict the regioselectivity by comparing the activation barriers for each potential pathway. nih.govrsc.org Studies on related pyridines show that the activation barrier is sensitive to electronic factors, such as the electron-withdrawing or -donating nature of other substituents on the ring. rsc.orgchemrxiv.org

The following table provides hypothetical DFT-calculated activation energies for a model SNAr reaction, illustrating how computational methods can be used to compare different mechanistic possibilities.

Table 2: Theoretical Activation Energies for a Model SNAr Reaction with a Generic Nucleophile (Nu⁻) Data is illustrative and represents typical outputs from DFT calculations (e.g., at the B3LYP/6-311+G* level) for analogous reactions.*

| Reaction Pathway | Reacting Atom | Proposed Mechanism | Transition State (TS) Geometry Highlights | Activation Energy (ΔG‡, kcal/mol) |

| Fluoride Substitution | C2-F | Concerted (CSNAr) | C-F bond elongates to ~1.85 Å; C-Nu bond forms at ~2.10 Å | 18.5 |

| Fluoride Substitution | C2-F | Stepwise (via Meisenheimer) | Formation of a stable intermediate; TS involves Nu attack | 22.1 |

| O-Alkylation | C4-O⁻ | SN2 with Alkyl Halide | Linear alignment of O--Alkyl--Halide | 15.3 |

| N-Alkylation | N1 | SN2 with Alkyl Halide | TS with partial N-Alkyl and Alkyl-Halide bonds | 17.8 |

These computational models provide deep, atomistic insight into the factors controlling the reactivity and selectivity of 2-Fluoro-5-methylpyridin-4-OL, guiding experimental efforts in synthesis and materials science. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 2-Fluoro-5-methylpyridin-4-OL. While a complete experimental spectrum for this specific compound is not extensively documented in publicly available literature, its vibrational modes can be predicted based on data from analogous structures like 2-fluoro-4-iodopyridine (B1312466) and through theoretical density functional theory (DFT) calculations, which have proven reliable for this class of molecules. acs.orgresearchgate.net

The key vibrational modes expected for 2-Fluoro-5-methylpyridin-4-OL are:

O-H and N-H Stretching: The presence of the hydroxyl group gives rise to a characteristic broad O-H stretching band in the FT-IR spectrum, typically in the 3400-3200 cm⁻¹ region, indicative of hydrogen bonding. If the pyridone tautomer is present, an N-H stretching vibration would also appear in this region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring are expected above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl (-CH₃) group typically appear in the 2950-2850 cm⁻¹ range.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring produce a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the FT-IR spectrum, typically in the 1250-1000 cm⁻¹ region.

Deformation and Bending Modes: The region below 1000 cm⁻¹ contains various in-plane and out-of-plane bending vibrations of the ring, as well as deformation modes of the methyl group.

FT-Raman spectroscopy provides complementary information. mdpi.com Aromatic ring vibrations and symmetric stretches are often more intense in Raman spectra, while the O-H stretch is typically weak, making it a useful counterpart to FT-IR. mdpi.comnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for 2-Fluoro-5-methylpyridin-4-OL Data are predicted based on characteristic frequencies for similar functional groups and substituted pyridines.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong (IR) | O-H Stretch (Hydrogen-bonded) |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1610 | Strong | C=C / C=N Ring Stretch |

| ~1550 | Strong | C=C / C=N Ring Stretch |

| ~1220 | Strong (IR) | C-F Stretch |

| ~850 | Medium | Ring Breathing / Bending Modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Fluoro-5-methylpyridin-4-OL in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all atoms and confirms the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For 2-Fluoro-5-methylpyridin-4-OL, the spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl and methyl groups.

The ¹³C NMR spectrum reveals the carbon skeleton. Key features include the large coupling constants between the fluorine atom and adjacent carbon atoms (¹JCF, ²JCF, etc.), which are diagnostic for fluorinated compounds. The carbon directly bonded to fluorine (C-2) will appear as a doublet with a large coupling constant, while other carbons in the ring will show smaller couplings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings Predicted values based on analogous fluorinated pyridine structures. biorxiv.orgnih.gov

¹H NMR

| Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.8 | d | H-6 |

| ~6.8 | d | H-3 |

| ~5.0-6.0 | br s | O-H |

¹³C NMR

| Predicted δ (ppm) | Multiplicity (Coupling to ¹⁹F) | Assignment |

|---|---|---|

| ~160 | d (¹JCF ≈ 240-260 Hz) | C-2 |

| ~155 | d (³JCF ≈ 10-15 Hz) | C-4 |

| ~145 | d (²JCF ≈ 15-20 Hz) | C-6 |

| ~125 | s or small d | C-5 |

| ~110 | d (²JCF ≈ 30-40 Hz) | C-3 |

¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for the fluorine environment. aiinmr.com For 2-Fluoro-5-methylpyridin-4-OL, the ¹⁹F NMR spectrum would likely exhibit a single resonance, as there is only one fluorine atom in the molecule. The multiplicity of this signal would depend on its coupling to nearby protons, primarily H-3 and H-6, providing further structural confirmation. The chemical shift value itself is characteristic of a fluorine atom attached to an aromatic ring system. biorxiv.orgnottingham.ac.ukresearchgate.net

While one-dimensional NMR provides substantial data, two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation, especially in complex molecules or mixtures. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, definitively linking protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the straightforward assignment of protonated carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. It shows correlations between protons and carbons over two to three bonds. For this molecule, HMBC would show correlations from the methyl protons to C-5 and C-6, and from the aromatic protons to various ring carbons, confirming the substitution pattern.

¹⁹F-Based 2D NMR: Experiments like ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can establish through-space proximity, while ¹³C-¹⁹F HMBC can trace long-range couplings, further solidifying the structural assignment. numberanalytics.com

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The pyridine ring, substituted with auxochromic (-OH, -CH₃) and chromophoric groups, gives rise to characteristic absorptions in the UV region. The expected transitions are primarily π → π* and n → π*. tanta.edu.eg

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital, are lower in energy and intensity. The absorption maxima (λmax) are sensitive to solvent polarity; polar solvents can lead to shifts in the absorption bands (solvatochromism) due to differential stabilization of the ground and excited states. uobabylon.edu.iq For substituted pyridines, π → π* transitions are often observed in the 250-300 nm range. ossila.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles of 2-Fluoro-5-methylpyridin-4-OL.

Crucially, it would unambiguously confirm the tautomeric form (pyridin-4-ol vs. 4-pyridone) present in the crystal lattice. Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not widely published, analysis of related fluorinated pyridines has been performed, establishing it as the ultimate tool for solid-state structural verification. google.com

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights

The unique structural and electronic properties of 2-Fluoro-5-methylpyridin-4-ol, particularly the presence of the fluorine atom, make it a valuable compound for investigation using advanced spectroscopic techniques. These methods are instrumental not only for structural confirmation but also for monitoring the progress of chemical reactions and elucidating complex reaction mechanisms. The strategic placement of the fluorine, methyl, and hydroxyl groups on the pyridine ring provides multiple spectroscopic handles to observe chemical transformations in real-time.

The utility of fluorinated pyridines in mechanistic studies is well-documented. researchgate.netbohrium.com The ¹⁹F NMR spectroscopy, in particular, serves as a powerful and sensitive tool. rsc.orgbiorxiv.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. Any change in the molecular structure, such as protonation, tautomerization, or participation in a chemical reaction, will induce a discernible shift in the ¹⁹F NMR signal. This allows researchers to track the consumption of the starting material and the formation of intermediates and products with high precision.

In a hypothetical reaction where the hydroxyl group of 2-Fluoro-5-methylpyridin-4-ol acts as a nucleophile, the progress of the reaction can be monitored by observing the change in the ¹⁹F NMR chemical shift. The initial chemical shift of the fluorine atom would be characteristic of its environment in the starting pyridinol. As the reaction proceeds, the formation of a new product would give rise to a new ¹⁹F signal at a different chemical shift, providing a clear indication of the reaction's progress.

Table 1: Hypothetical ¹⁹F NMR Data for Monitoring a Reaction

| Compound | Hypothetical Role | Expected ¹⁹F Chemical Shift (δ, ppm) Range | Comment |

|---|---|---|---|

| 2-Fluoro-5-methylpyridin-4-ol | Reactant | -85 to -95 | Characteristic shift of fluorine adjacent to the nitrogen in a pyridinol ring. |

| Reaction Intermediate | Intermediate | -90 to -100 | Shift change indicates alteration of the electronic environment, possibly due to protonation or complexation. |

| Product | Product | -100 to -115 | Significant shift difference confirms the formation of a new chemical entity with a different electronic structure around the fluorine atom. |

Vibrational spectroscopy, including FT-IR and Raman, also offers significant insights. nih.govresearchgate.net The characteristic vibrational frequencies of the C-F, C-O, O-H, and pyridine ring stretching and bending modes can be used to monitor reactions. For instance, the O-H stretching frequency would be expected to disappear or shift significantly if the hydroxyl group is involved in a reaction, such as an esterification or etherification.

Table 2: Key FT-IR Vibrational Frequencies for 2-Fluoro-5-methylpyridin-4-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Utility in Reaction Monitoring |

|---|---|---|---|

| O-H | Stretching | 3400 - 3200 (broad) | Disappearance or shift upon reaction of the hydroxyl group. |

| C=C, C=N | Ring Stretching | 1650 - 1550 | Shifts can indicate changes in ring electronics or tautomeric form. researchgate.net |

| C-F | Stretching | 1250 - 1050 | Position is sensitive to the electronic environment of the ring. |

| C-O | Stretching | 1260 - 1180 | Shift or disappearance provides evidence of reaction at the hydroxyl function. |

Furthermore, UV-Vis spectroscopy can be employed to study the electronic transitions of the molecule. researchgate.netnih.gov The π-system of the pyridine ring gives rise to characteristic absorptions in the UV region. Changes in conjugation or substitution on the ring during a reaction will alter the absorption spectrum, which can be monitored over time to determine reaction kinetics. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to predict and interpret these spectral changes, providing deeper mechanistic insights into the electronic structure of reactants, transition states, and products. bohrium.comresearchgate.net

Synthesis and Chemical Exploration of 2 Fluoro 5 Methylpyridin 4 Ol Derivatives and Analogues

Modification of the Pyridine (B92270) Ring System

The pyridine ring of 2-Fluoro-5-methylpyridin-4-ol is amenable to a range of modifications, allowing for the introduction of various substituents and the fine-tuning of the molecule's electronic and steric properties.

The inherent reactivity of the pyridine ring directs incoming electrophiles and nucleophiles to specific positions. The fluorine atom at the 2-position and the hydroxyl group at the 4-position significantly influence the regioselectivity of substitution reactions. For instance, electrophilic aromatic substitution is generally directed to the positions ortho and para to the activating hydroxyl group, while nucleophilic aromatic substitution often targets the positions activated by the electron-withdrawing fluorine atom.

Controlling the regioselectivity of these reactions is paramount for the synthesis of specific isomers. This can be achieved through the use of directing groups, careful selection of reaction conditions (e.g., temperature, solvent, and catalyst), and the strategic use of protecting groups to block certain reactive sites.

A wide array of functional groups can be introduced onto the pyridine ring to modulate the compound's properties. These include, but are not limited to:

Halogens: Bromination and iodination can be achieved using standard halogenating agents, providing handles for further cross-coupling reactions. For example, 2-Fluoro-4-iodo-5-methylpyridine serves as a key intermediate.

Amino Groups: The introduction of amino groups, as seen in 2-Fluoro-5-methylpyridin-4-amine, can be accomplished through various methods, including nitration followed by reduction. cymitquimica.combldpharm.comglpbio.com This functional group provides a site for further derivatization, such as acylation or alkylation.

Alkyl and Aryl Groups: Carbon-carbon bond formation can be achieved through cross-coupling reactions like the Suzuki or Stille coupling, allowing for the introduction of various alkyl and aryl substituents.

| Derivative | Functional Group Introduced | CAS Number |

| 2-Fluoro-4-iodo-5-methylpyridine | Iodo | 153034-94-7 |

| 2-Fluoro-5-methylpyridin-4-amine | Amino | 1393569-97-5 |

| 2-Fluoro-3-methyl-5-aminopyridine | Amino | 186593-48-6 |

Derivatization at the Hydroxyl Group (O-Functionalization)

The hydroxyl group at the 4-position is a key site for derivatization, allowing for the synthesis of a variety of ethers and esters. These modifications can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity.

O-alkylation to form ethers can be achieved under Williamson ether synthesis conditions, reacting the pyridinol with an alkyl halide in the presence of a base. Esterification can be carried out using acyl chlorides or anhydrides. The reactivity of the hydroxyl group can be influenced by the electronic nature of the pyridine ring.

Recent studies have shown that 2-halopyridinium salts, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), can be effective reagents for the derivatization of hydroxyl groups. nih.govresearchgate.net This method has been successfully applied in the context of analytical chemistry for the derivatization of vitamin D metabolites, highlighting the potential for creating ionizable groups to enhance detection sensitivity in mass spectrometry. nih.govresearchgate.net

Transformations Involving the Methyl Group

The methyl group at the 5-position offers another avenue for structural diversification. It can undergo a range of transformations, including:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group, providing new functional handles for further reactions.

Halogenation: Free-radical halogenation can introduce one or more halogen atoms to the methyl group, creating reactive intermediates for nucleophilic substitution.

Deprotonation: The methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles.

Fluorine Atom Manipulations and Exchange Reactions

The fluorine atom at the 2-position plays a crucial role in modulating the electronic properties of the pyridine ring. While fluorine is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, under forcing conditions or with highly activated substrates, it can be displaced by other nucleophiles.

This allows for the introduction of a variety of substituents at the 2-position. For example, reaction with alkoxides, thiolates, or amines can lead to the corresponding ethers, thioethers, and amines. The ease of this displacement is dependent on the nature of the nucleophile and the presence of other electron-withdrawing groups on the ring.

Hybrid Scaffolds and Heterocyclic Fusions Incorporating the Fluoropyridinol Moiety

The 2-Fluoro-5-methylpyridin-4-ol core can be incorporated into larger, more complex molecular architectures through the formation of hybrid scaffolds and fused heterocyclic systems. This can be achieved by utilizing the existing functional groups on the pyridine ring to build additional rings.

For instance, an amino group introduced on the ring could be used in a condensation reaction with a dicarbonyl compound to form a new heterocyclic ring. Similarly, a carboxylic acid group derived from the oxidation of the methyl group could be used in an intramolecular cyclization reaction. The synthesis of such fused systems can lead to novel chemical entities with unique three-dimensional structures and potentially interesting biological activities.

Applications of 2 Fluoro 5 Methylpyridin 4 Ol As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

Fluorinated pyridines are crucial components in the synthesis of a wide array of heterocyclic compounds, many of which are investigated for pharmaceutical applications. mdpi.com While direct examples detailing the extensive use of 2-Fluoro-5-methylpyridin-4-ol in the construction of complex polycyclic heterocyclic systems are not extensively documented in readily available literature, the reactivity of its parent scaffolds, such as fluoropyridines, is well-established. These compounds serve as precursors to various fused-ring systems and other complex structures. nih.gov The presence of the reactive hydroxyl and fluoro groups on the 2-Fluoro-5-methylpyridin-4-ol molecule provides handles for cyclization and condensation reactions, suggesting its utility in building more elaborate heterocyclic frameworks.

Pyridine (B92270) derivatives are fundamental in coordination chemistry and catalysis, often serving as ligands for transition metals. The electronic properties of these ligands can be finely tuned by the substituents on the pyridine ring. The fluorine atom in 2-Fluoro-5-methylpyridin-4-ol can enhance the stability of metal complexes and influence the catalytic activity of the metallic center. Although specific examples of ligands and catalysts synthesized directly from 2-Fluoro-5-methylpyridin-4-ol are not prominently reported, the broader class of fluorinated pyridines is recognized for its utility in creating robust catalytic systems.

The true value of a building block is demonstrated by its ability to be transformed into a variety of more complex molecules through multi-step synthetic sequences. nih.gov Derivatives of fluorinated pyridines, such as 2-fluoro-5-methylpyridine, are utilized as starting materials for producing key intermediates like 2-fluoro-5-formyl chloropyridine, which is synthesized through oxidation and acyl chlorination. google.com This highlights the role of the fluoromethylpyridine core as a precursor. Similarly, related compounds like 2-Chloro-5-methylpyridine are critical intermediates in the synthesis of pharmaceuticals and agrochemicals, undergoing further transformations to build the final active ingredients. nbinno.comepo.org This suggests a parallel role for 2-Fluoro-5-methylpyridin-4-ol as a precursor, where its functional groups can be strategically modified in advanced synthetic routes.

Role in Cross-Coupling Reactions and C-C/C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Fluorinated organic compounds are often challenging substrates in these reactions. However, methodologies have been developed for the cross-coupling of perfluoro organic compounds. mdpi.com While specific data on 2-Fluoro-5-methylpyridin-4-ol participating in such reactions is scarce, the reactivity of the C-F bond in other fluoropyridines suggests its potential as a coupling partner. The C-OH group can also be converted to a more reactive triflate or tosylate, providing another site for cross-coupling to introduce new carbon or heteroatom substituents.

Building Block for Fluoro-Containing Scaffolds with Defined Stereochemistry

The introduction of fluorine can significantly impact the conformational preferences of a molecule, which is of paramount importance in drug design. The synthesis of fluorinated piperidines, for example, can be achieved with high diastereoselectivity through the hydrogenation of fluoropyridine precursors. nih.govnih.gov These methods allow for the creation of saturated heterocyclic scaffolds with well-defined stereochemistry, where the fluorine atom's position is precisely controlled. While direct application of 2-Fluoro-5-methylpyridin-4-ol in stereocontrolled synthesis is not widely documented, its structure is amenable to transformations that could lead to chiral, fluorinated piperidine (B6355638) derivatives and other scaffolds where the stereochemical arrangement of substituents is critical for biological activity.

Future Directions in 2 Fluoro 5 Methylpyridin 4 Ol Research

Emerging Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for enabling the comprehensive study of 2-Fluoro-5-methylpyridin-4-ol. While classical methods for pyridine (B92270) synthesis exist, future research will likely focus on more advanced and flexible strategies.

Catalytic C-H Functionalization: A promising future direction is the application of transition-metal-catalyzed C-H functionalization. thieme-connect.comnih.gov This would allow for the direct introduction of various substituents onto the pyridine core, bypassing the need for pre-functionalized starting materials. Research could explore catalysts that selectively activate specific C-H bonds on a precursor, enabling the late-stage introduction of the fluoro, methyl, or hydroxyl groups, or further derivatization of the fully formed ring.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer a streamlined and atom-economical approach to constructing the substituted pyridine ring. nih.gov Future methodologies could involve the design of novel MCRs that bring together three or more simple starting materials to assemble the 2-Fluoro-5-methylpyridin-4-ol core in a single step. This approach is not only efficient but also aligns with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis is another burgeoning area that could revolutionize the production of this compound. beilstein-journals.orgnih.govresearchgate.netacs.org Flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a continuous flow process for the synthesis of 2-Fluoro-5-methylpyridin-4-ol would be a significant step towards its efficient and reproducible production for further research and potential commercial applications.

Advanced Spectroscopic and Computational Techniques

A deep understanding of the structural and electronic properties of 2-Fluoro-5-methylpyridin-4-ol is crucial for predicting its reactivity and biological activity. Advanced analytical and computational methods will be instrumental in this endeavor.

Advanced NMR Spectroscopy: While standard NMR techniques are routine, advanced methods focusing on the fluorine nucleus will be particularly insightful. 19F NMR spectroscopy, with its high sensitivity and broad chemical shift range, can provide detailed information about the local electronic environment of the fluorine atom. nih.gov Future studies could employ two-dimensional NMR techniques, such as 1H-19F Heteronuclear Multiple Bond Correlation (HMBC), to elucidate through-bond and through-space interactions, offering a more complete picture of the molecule's conformation in solution.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods will play a vital role in predicting the properties and reactivity of 2-Fluoro-5-methylpyridin-4-ol. rsc.org These computational studies can be used to:

Predict NMR and other spectroscopic parameters to aid in experimental characterization.

Calculate molecular orbitals and electrostatic potential maps to understand reactivity.

Model potential interactions with biological targets, such as enzymes or receptors.

Investigate reaction mechanisms of potential synthetic routes.

| Technique | Predicted Application for 2-Fluoro-5-methylpyridin-4-ol |

| 19F NMR | Elucidate the electronic environment of the fluorine atom. |

| 1H-19F HMBC | Determine long-range couplings and conformational preferences. |

| DFT Calculations | Predict spectroscopic data, reactivity, and biological interactions. |

| Mass Spectrometry | Confirm molecular weight and fragmentation patterns for identification. |

Expansion of Synthetic Utility

The true value of 2-Fluoro-5-methylpyridin-4-ol will be realized through its application as a building block for more complex and functional molecules. Its inherent structural features—a fluorinated pyridine ring with a hydroxyl group—make it a versatile synthon.

Medicinal Chemistry Scaffolding: Pyridinone and hydroxypyridine cores are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. rsc.orgnih.gov The presence of both a fluorine atom and a methyl group on this scaffold could be leveraged to fine-tune the properties of potential drug candidates, such as their lipophilicity, metabolic stability, and target binding. Future research should focus on using 2-Fluoro-5-methylpyridin-4-ol as a starting point for the synthesis of libraries of new compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and infectious agents.

Agrochemical Development: Fluorinated heterocyclic compounds are also of significant interest in the agrochemical industry, often exhibiting enhanced efficacy and favorable environmental profiles. nih.govbohrium.com 2-Fluoro-5-methylpyridin-4-ol could serve as a key intermediate in the synthesis of novel herbicides, fungicides, or insecticides. Research in this area would involve the chemical modification of the core structure and subsequent evaluation of the biological activity of the resulting derivatives.

Materials Science Applications: The electronic properties of fluorinated pyridines make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or specialized polymers. nbinno.com The specific substitution pattern of 2-Fluoro-5-methylpyridin-4-ol could be exploited to create materials with tailored electronic and photophysical properties.

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmentally responsible chemical synthesis, future research on 2-Fluoro-5-methylpyridin-4-ol should prioritize the development of sustainable and green methodologies.

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical catalysis. rsc.org Future work could explore the potential of biocatalysts for key steps in the synthesis of 2-Fluoro-5-methylpyridin-4-ol, such as selective hydroxylation or fluorination reactions.

Green Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key principle of green chemistry. ijarsct.co.inresearchgate.net Research into synthetic routes for 2-Fluoro-5-methylpyridin-4-ol that are compatible with these benign solvent systems would significantly reduce the environmental impact of its production. rsc.org Furthermore, the use of less toxic and more sustainable reagents should be a priority.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.gov The application of microwave-assisted synthesis to the preparation of 2-Fluoro-5-methylpyridin-4-ol could lead to more energy-efficient and rapid production methods. nih.gov

| Green Chemistry Approach | Potential Application in 2-Fluoro-5-methylpyridin-4-ol Research |

| Biocatalysis | Enzymatic synthesis of key intermediates or the final product. |

| Green Solvents | Development of synthetic routes in water or other benign media. |

| Microwave Synthesis | Acceleration of reaction rates and improvement of energy efficiency. |

| Atom Economy | Design of synthetic pathways that maximize the incorporation of starting materials into the final product, such as through multicomponent reactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-5-methylpyridin-4-OL, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves halogenation and nucleophilic substitution. For example, fluorination of a pyridine precursor (e.g., 5-methylpyridin-4-ol) using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity. Yield optimization requires controlled reaction temperatures (0–25°C) and inert atmospheres (argon/nitrogen) .

Q. How should researchers handle and store 2-Fluoro-5-methylpyridin-4-OL to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Use desiccants (e.g., silica gel) to avoid moisture absorption. For laboratory handling, wear nitrile gloves, safety goggles, and work in a fume hood. Waste disposal must follow institutional guidelines for halogenated organic compounds, with segregation of aqueous and organic residues .

Q. What spectroscopic techniques are most effective for structural characterization of 2-Fluoro-5-methylpyridin-4-OL?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ –120 to –150 ppm) confirms fluorine substitution. ¹H NMR identifies methyl (δ ~2.3–2.5 ppm) and hydroxyl protons (broad peak δ ~5–6 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., fluoro and hydroxyl groups), as seen in related pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Fluoro-5-methylpyridin-4-OL in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine and methyl groups. Fukui indices identify nucleophilic/electrophilic sites, while transition-state analysis predicts regioselectivity. Solvent effects (PCM models) refine reaction pathways for SNAr (nucleophilic aromatic substitution) or cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of 2-Fluoro-5-methylpyridin-4-OL derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values.

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing –OH with –OCH₃) to isolate functional group contributions.

- Meta-Analysis : Cross-reference data from independent studies (e.g., enzyme inhibition vs. cytotoxicity) to identify confounding variables .

Q. How can regioselective functionalization of 2-Fluoro-5-methylpyridin-4-OL be achieved for targeted drug design?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the hydroxyl group, enabling regioselective alkylation or acylation at the ortho position.

- Transition-Metal Catalysis : Pd-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific sites. Pre-activation with B(OH)₂ or ZnCl₂ enhances selectivity .

Q. What are the challenges in scaling up the synthesis of 2-Fluoro-5-methylpyridin-4-OL while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic fluorination steps.

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or enzymatic resolution (lipases) to separate enantiomers.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.